N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-17-13(12-8-5-9-18-12)10-14-19(15,16)11-6-3-2-4-7-11/h2-9,13-14H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYMUFCOODOPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CC=CC=C1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide typically involves the reaction of furan-2-carboxaldehyde with 2-methoxyethylamine to form an intermediate Schiff base. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group in the benzenesulfonamide moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted furan and benzenesulfonamide derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a ligand in the study of enzyme-substrate interactions.
Medicine: It is being investigated for its potential as an anti-inflammatory and anti-cancer agent.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The furan ring and benzenesulfonamide moiety are crucial for its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Substituent Effects on the Sulfonamide Core
- Furan vs. Aromatic Substituents : The furan ring in the target compound (electron-rich, planar) contrasts with acylated analogs like N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide , where the benzoyl group introduces conjugation and rigidity .
- Methoxyethyl vs. Alkyl Chains : The methoxyethyl linker in the target compound enhances solubility compared to rigid furylmethyl () or bulky ethyl groups ().
Anti-GBM Activity and QSAR Insights ()
- While the target compound’s activity is unreported, QSAR models for benzenesulfonamide derivatives (e.g., thiadiazole- and indene-containing analogs) highlight the importance of electron-withdrawing groups (e.g., chloro, trifluoromethoxy) for enhancing anti-GBM activity .
- 3-Chloro-N-[2-(furan-2-yl)-2-hydroxyethyl]-4-methoxybenzenesulfonamide () and 5-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide () demonstrate that halogenation adjacent to methoxy groups improves binding to hydrophobic pockets in therapeutic targets.
Crystallographic Stability
- N-(3-Methoxybenzoyl)-2-methylbenzenesulfonamide () exhibits a stable crystal lattice (R factor = 0.045) due to intermolecular hydrogen bonds involving the sulfonamide and methoxy groups. The target compound’s methoxyethyl chain may reduce crystallinity compared to rigid analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
